molecular formula C10H12ClNO3 B1378709 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride CAS No. 1797376-36-3

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride

Cat. No.: B1378709
CAS No.: 1797376-36-3
M. Wt: 229.66 g/mol
InChI Key: XZEPIKAXTCHOFE-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride is a chemical compound that features a benzodioxane ring structure

Preparation Methods

Chemical Reactions Analysis

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride can be compared with other benzodioxane derivatives such as:

Properties

IUPAC Name

2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9;/h1-3H,4-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEPIKAXTCHOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride
Reactant of Route 3
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride
Reactant of Route 4
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride
Reactant of Route 5
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride
Reactant of Route 6
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride

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